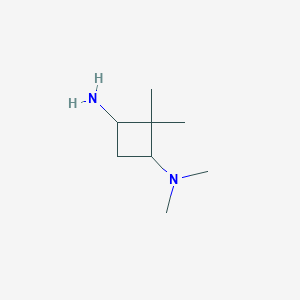

N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine

Description

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1-N,1-N,2,2-tetramethylcyclobutane-1,3-diamine |

InChI |

InChI=1S/C8H18N2/c1-8(2)6(9)5-7(8)10(3)4/h6-7H,5,9H2,1-4H3 |

InChI Key |

POOAEGFASWJIKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC1N(C)C)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the cyclobutane ring system with methyl substitution at the 2,2-positions.

- Introduction of amino groups at the 1,3-positions of the cyclobutane ring.

- Methylation of the nitrogen atoms to obtain the N1,N1-tetramethyl substitution.

This multistep synthesis requires careful control of reaction conditions to achieve the desired regio- and stereochemistry.

Key Synthetic Routes

Cyclobutane Ring Formation and Amination

One common approach is the cyclization of appropriately substituted precursors that contain functional groups amenable to ring closure. For example, starting from 1,3-dihalopropanes or 1,3-diketones, cyclobutane rings can be constructed via intramolecular reactions such as cycloaddition or ring-closing reactions.

Following ring formation, amination at the 1,3-positions is achieved through nucleophilic substitution or reductive amination methods to introduce amino groups.

N-Methylation of Amines

The secondary amines formed on the cyclobutane ring are methylated to yield the N1,N1-tetramethyl substitution. This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Detailed Preparation Method from Patent Literature

While specific literature on this compound is limited, a closely related compound, N,N-tetramethyl decamethylene diamine, has a well-documented preparation method which can be adapted or serve as a model for the synthesis of tetramethyl-substituted cycloaliphatic diamines.

Stepwise Procedure (Adapted from CN110642722A)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| (a) | Dissolution of diamine precursor | Decamethylene diamine dissolved in organic solvent, heated to 10-50 °C | Organic solvents include ethanol, methanol, acetone, etc. |

| (b) | Addition of dimethyl ester compound | Dropwise addition over 0.5-1 h, then heating to 50-100 °C for 0.5-1 h | Reaction quenched by alkaline solution (NaOH, Na2CO3, or NaHCO3) |

| (c) | Refining the product | Dissolution in organic solvent, acid treatment to precipitate salt, reflux, crystallization, filtration, pH adjustment to 8-10 | Purification to obtain high purity diamine |

This method emphasizes environmentally friendly conditions, low production cost, and high product purity. The refining involves formation and dissolution of inorganic salts for purification.

Solvents and Reagents

- Organic solvents: ethanol, methanol, acetonitrile, acetone, dichloromethane, ethyl acetate, isopropyl ether, isopropanol.

- Bases for quenching: sodium hydroxide, sodium carbonate, sodium bicarbonate.

- Acids for salt formation: phosphoric acid, hydrochloric acid, sulfuric acid, acetic acid, carbonic acid.

Reaction Parameters

- Temperature range: 10-100 °C depending on step.

- pH control critical during quenching and purification (pH 8-10).

- Crystallization temperature: -10 to 10 °C.

Research Discoveries and Characterization

Structural and Thermal Properties

- The cyclobutane ring with tetramethyl substitution imparts rigidity and steric hindrance, affecting polymer properties when used as monomer.

- Polyesters derived from cyclobutane diamines such as this compound exhibit high melting points (e.g., 316-319 °C for related polyesters) and high glass transition temperatures (up to 184 °C).

- The rigidity of the cyclobutyl unit is comparable to aromatic groups, contributing to reduced chain flexibility and enhanced thermal stability.

Polymerization Behavior

- Copolyesters incorporating this compound units show varying degrees of crystallinity depending on cis/trans isomer ratios and composition.

- Trans isomers tend to increase crystallinity due to higher symmetry.

- The steric hindrance of methyl groups near hydroxyl or amino groups affects polymerization kinetics and catalyst efficiency.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Organic solvents | Ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, isopropyl ether, isopropanol | Used for dissolution and purification |

| Temperature (reaction) | 10-100 °C | Controlled heating during reaction and purification |

| pH during quenching | 8-10 | Maintains product stability |

| Acid for salt formation | Phosphoric, hydrochloric, sulfuric, acetic, carbonic acids | Used for crystallization and purification |

| Base for quenching | Sodium hydroxide, sodium carbonate, sodium bicarbonate | Neutralizes reaction mixture |

| Crystallization temperature | -10 to 10 °C | Controls purity and yield |

Chemical Reactions Analysis

Types of Reactions: N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .

Comparison with Similar Compounds

Structural Comparison

The following compounds share structural similarities with N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine:

Key Structural Insights :

- Ring Strain : The cyclobutane backbone in the target compound introduces significant ring strain compared to cyclopentane or linear propane analogs. This strain may enhance reactivity in coordination or catalytic applications .

Reactivity Trends :

- Cyclobutane derivatives exhibit lower thermal stability due to ring strain but higher reactivity in ring-opening reactions.

- Linear propane diamines (e.g., N,N,2,2-Tetramethyl-1,3-propanediamine) are more flexible, favoring applications in polymer crosslinking .

Physicochemical Properties

Biological Activity

N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine (also known as 2,2,4,4-tetramethyl-1,3-cyclobutane diamine) is a compound with notable chemical properties and potential biological activities. This article aims to explore its biological activity through a review of existing literature and research findings.

- Molecular Formula : C8H18N2

- Molecular Weight : 142.2419 g/mol

- CAS Registry Number : 7531-10-4

- Structure :

- SMILES: CN(C)CC(C)(C)CN

- InChI Key: QWEVGNOJPHTVEY-UHFFFAOYSA-N

Biological Activity Overview

This compound has been investigated for various biological activities, including its effects on cellular processes and potential therapeutic applications. The following sections summarize key findings from diverse sources.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that alkylated diamines can disrupt bacterial membranes and inhibit growth in certain strains of bacteria. While specific data on this compound's activity is limited, its structural analogs suggest a potential for similar effects.

Neuropharmacological Effects

The compound has also been studied for its interaction with neurotransmitter systems. Preliminary investigations suggest that this compound may influence nicotinic acetylcholine receptors (nAChRs), which are critical in neuromuscular transmission and cognitive functions. This interaction could position the compound as a candidate for further research in neuropharmacology.

Study on Cellular Toxicity

One study evaluated the cytotoxic effects of various diamines on cancer cell lines. It was found that certain diamines could induce apoptosis in tumor cells while sparing normal cells. Although this compound was not the primary focus of this study, the findings support the hypothesis that structural features of such compounds can lead to selective toxicity against cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Diamine A | HeLa | 25 | Apoptosis induction |

| Diamine B | MCF7 | 30 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Pharmacological Potential

In a pharmacological study assessing various diamines for their ability to modulate ion channels and receptors, this compound was noted for its potential to act as an agonist at certain receptor sites. This suggests possible applications in treating conditions related to neurotransmitter imbalances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.